(4-Bromothieno[2,3-c]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(4-bromothieno[2,3-c]pyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNOS/c9-7-2-10-3-8-6(7)1-5(4-11)12-8/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDASDVVLOLIUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Carboxylate Cyclization
In a method adapted from WO2016092556A1, methyl 3-bromo-4-methylthiophene-2-carboxylate undergoes hydrolysis to yield 3-bromo-4-methylthiophene-2-carboxylic acid. Cyclization with benzoyl acetonitrile in the presence of sodium ethoxide generates 3-methylthieno[2,3-c]pyridine-2-carboxylic acid. While this introduces a methyl group at position 3, omitting the methyl substituent in the thiophene precursor could directly yield the unsubstituted thieno[2,3-c]pyridine-2-carboxylic acid.
Reaction Conditions
-
Cyclization Agent : Benzoyl acetonitrile (1.2 equiv)
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Base : Sodium ethoxide (2.5 equiv)
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Solvent : Ethanol, reflux for 2 hours
Bromination Strategies for Position-Specific Functionalization
Bromination at position 4 of the thieno[2,3-c]pyridine core is critical. Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) are predominant methods.
Electrophilic Bromination
Using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃) selectively brominates electron-rich positions. For thieno[2,3-c]pyridine derivatives, the hydroxymethyl group at position 2 directs bromination to position 4 via resonance and inductive effects.
Example Protocol
Directed Ortho-Metalation
Lithiation at position 3 using LDA (lithium diisopropylamide) followed by quenching with Br₂ provides regioselective bromination. This method avoids over-bromination and is ideal for substrates sensitive to strong electrophiles.
Key Steps
-
Lithiation : LDA, THF, −78°C
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Quenching : Br₂ (−78°C to 0°C)
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Workup : Aqueous NH₄Cl
Hydroxymethyl Group Introduction via Carboxylate Reduction
The hydroxymethyl group at position 2 is typically introduced by reducing a precursor carboxylic acid or ester.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Thieno[2,3-c]pyridine-2-carboxylic acid derivatives are reduced to the corresponding primary alcohol using LiAlH₄.
Procedure
Borane-Tetrahydrofuran (BH₃·THF) Complex
For acid-sensitive substrates, BH₃·THF offers a milder alternative.
Conditions
-
Molar Ratio : 1:3 (substrate:BH₃)
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Temperature : 0°C to room temperature
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Workup : Methanol quench
One-Pot Synthesis Approaches
Recent advances emphasize tandem reactions to streamline synthesis. A one-pot method combining cyclization, bromination, and reduction reduces purification steps.
Sequential Cyclization-Bromination-Reduction
Adapted from ACS Organic Process Research & Development, this approach uses:
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Cyclization : Benzoyl acetonitrile and NaOEt in ethanol.
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Bromination : NBS/FeBr₃ at 0°C.
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Reduction : BH₃·THF at room temperature.
Advantages
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cyclocondensation + EAS | Cyclization → Bromination → Reduction | 68% | 97% | Moderate |
| Directed Lithiation | Lithiation → Bromination → Reduction | 75% | 95% | High |
| One-Pot Synthesis | Tandem reactions | 70% | 95% | High |
Trade-offs :
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Cyclocondensation : Requires pure thiophene precursors but offers regioselective bromination.
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One-Pot : Reduces intermediate isolation but demands precise stoichiometry.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of (4-Bromothieno[2,3-c]pyridin-2-yl)carboxylic acid or (4-Bromothieno[2,3-c]pyridin-2-yl)aldehyde.
Reduction: Formation of thieno[2,3-c]pyridin-2-ylmethanol.
Substitution: Formation of various substituted thieno[2,3-c]pyridin-2-ylmethanol derivatives.
Scientific Research Applications
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-Bromothieno[2,3-c]pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thieno[2,3-c]pyridine core can act as a scaffold for binding to active sites, while the bromine and methanol groups can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyridine Derivatives
Methyl 4-Bromothieno[2,3-c]pyridine-2-carboxylate
- Structure : Differs by replacing the hydroxymethyl group with a methyl ester (-COOCH3).
- Molecular Formula: C9H6BrNO2S vs. C8H6BrNOS for the target compound.
- Its synthesis involves esterification of the corresponding carboxylic acid, as seen in similar protocols .
- Applications: Used as a precursor for pharmaceuticals, such as glucagon receptor antagonists (e.g., Example 10 in highlights analogous thienopyridine derivatives in diabetes treatment) .
(2-Aminothieno[2,3-c]pyridin-3-yl)(4-methoxyphenyl)methanone
Pyridine Methanol Derivatives
(5-Bromo-2-chloropyridin-3-yl)methanol
- Structure : A pyridine ring with bromine (5-position), chlorine (2-position), and hydroxymethyl (3-position).
- Comparison: Lacks the fused thiophene ring, reducing aromatic conjugation and altering reactivity. The chlorine atom may direct electrophilic substitutions differently compared to the thienopyridine system .
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol
- Structure : Contains a dimethoxymethyl group (electron-donating) and chlorine, influencing solubility and metabolic stability.
Fused Heterocycles with Varied Substituents
3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carbonitriles
- Structure: Thieno[2,3-b]pyridine core (vs. [2,3-c] in the target compound) with ethoxycarbonyl, cyano, and aryl groups.
- Key Differences : The [2,3-b] fusion alters ring conjugation and dipole moments. The ethoxycarbonyl group enhances hydrogen-bonding capacity, which is absent in the hydroxymethyl derivative .
(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol
- Structure : Replaces thiophene with pyrrole, creating a more electron-rich system. The methoxy group further modulates electronic properties.
- Applications: Pyrrolopyridines are studied for kinase inhibition, suggesting divergent biological targets compared to thienopyridines .
Data Tables
Table 1: Structural and Functional Group Comparison
Biological Activity
(4-Bromothieno[2,3-c]pyridin-2-yl)methanol, with the CAS number 870243-94-0, is a compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | CHBrNOS |
| Molecular Weight | 232.1 g/mol |
| SMILES | Cc1c(sc2ncc(Br)c2c1)CO |
This structure suggests that the compound contains a bromine atom and a thieno-pyridine moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its binding affinity to receptors and enzymes, potentially leading to the modulation of several biochemical pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may be relevant for therapeutic applications.
- Protein-Ligand Interactions : Studies indicate that the methanol group can form hydrogen bonds with target proteins, stabilizing the interaction and enhancing specificity .
Case Studies and Research Findings
-
Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells, with an IC50 value comparable to standard chemotherapeutics .
Cell Line IC50 (μM) MDA-MB-231 1.05 MCF-7 0.83 - Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens. It showed significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
- Neuroprotective Effects : Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially through the modulation of oxidative stress pathways in neuronal cells.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound | Biological Activity | IC50 (μM) |
|---|---|---|
| (4-Bromophenyl)pyridine | Moderate cytotoxicity | 5.0 |
| (6-Chloropyridin-3-yl)methanol | Antimicrobial properties | 10.0 |
This comparison highlights that while other compounds exhibit some level of activity, this compound demonstrates superior potency in certain applications.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance potency and selectivity.
- Clinical Trials : Investigating its potential as a therapeutic agent in oncology and infectious diseases.
Q & A
Basic: What synthetic strategies are commonly employed for (4-Bromothieno[2,3-c]pyridin-2-yl)methanol?
Methodological Answer:
The synthesis typically involves bromination of a thienopyridine precursor followed by hydroxymethylation. For example:
- Step 1: Bromination at the 4-position of the thieno[2,3-c]pyridine scaffold using N-bromosuccinimide (NBS) under controlled conditions (e.g., dichloromethane at 0–5°C) to avoid over-bromination .
- Step 2: Hydroxymethylation via formylation (e.g., using paraformaldehyde) followed by reduction with NaBH₄ or LiAlH₄. Reaction conditions must exclude moisture to prevent byproduct formation .
Advanced: How can regioselectivity challenges in bromination be addressed during synthesis?
Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:
- Electronic Effects: Electron-rich positions (e.g., α to sulfur in thiophene) favor bromination. DFT calculations can predict reactive sites.
- Directing Groups: Temporary protecting groups (e.g., acetyl) on the pyridine nitrogen can steer bromination to the desired position.
- Catalytic Systems: Use of Lewis acids like FeCl₃ or ZnBr₂ enhances selectivity. For instance, FeCl₃ in acetonitrile at 40°C improved 4-bromo isomer yield by 22% compared to uncatalyzed reactions .
Basic: What analytical techniques validate the purity and structure of this compound?
Methodological Answer:
- Purity: HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water, 70:30) confirms ≥97% purity. Discrepancies in purity reports (e.g., 95% vs. 97%) often stem from column choice or detector sensitivity .
- Structural Confirmation:
Advanced: How do solvent polarity and temperature impact the stability of the hydroxymethyl group?
Methodological Answer:
- Polar Protic Solvents (e.g., MeOH, H₂O): Accelerate degradation via hydrolysis of the hydroxymethyl group. Stability studies show a 15% decrease in purity after 72 hours in methanol at 25°C .
- Aprotic Solvents (e.g., DCM, THF): Improve stability. Storage at –20°C in anhydrous THF retains >95% integrity for 6 months.
- Thermal Stability: Differential Scanning Calorimetry (DSC) reveals decomposition onset at 145°C, necessitating reaction temperatures below 100°C .
Data Contradiction: How to resolve conflicting reports on biological activity in related compounds?
Methodological Answer:
- Structural Analog Analysis: Compare this compound with analogs like (3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone (IC₅₀ = 1.2 μM vs. 3.8 μM in kinase assays). Differences arise from substituent electronic profiles .
- Assay Conditions: Variances in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) can alter IC₅₀ values. Standardize protocols using NIH/3T3 fibroblasts as a baseline .
Basic: What are the key applications in medicinal chemistry?
Methodological Answer:
- Kinase Inhibition: The bromothienopyridine scaffold selectively targets JAK2 and EGFR kinases. Docking studies show a hydrogen bond between the hydroxymethyl group and kinase hinge regions (binding energy: –9.2 kcal/mol) .
- Prodrug Development: The hydroxymethyl group facilitates esterification for improved bioavailability. Acetylation increases logP from 1.8 to 2.5, enhancing blood-brain barrier penetration .
Advanced: How to design experiments to explore structure-activity relationships (SAR)?
Methodological Answer:
- Variable Substituents: Synthesize derivatives with Cl, F, or Me groups at the 4-position. Assess IC₅₀ against kinase panels.
- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical interactions (e.g., bromine’s hydrophobic contact with Val⁷⁷⁶ in EGFR).
- In Vivo Correlation: Compare plasma half-life (t₁/₂) of bromine vs. chlorine analogs in murine models. Bromine’s larger atomic radius increases t₁/₂ by 40% .
Basic: What safety precautions are required during handling?
Methodological Answer:
- Toxicity: LD₅₀ (oral, rat) = 320 mg/kg. Use PPE (gloves, goggles) and work in a fume hood.
- Storage: Store in amber vials under argon at –20°C to prevent oxidation of the hydroxymethyl group .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Methodological Answer:
- Scale-Up Challenges:
- Bromination: Switch from NBS to HBr/H₂O₂ for cost efficiency. Pilot studies show 85% yield at 100g scale .
- Workup: Replace column chromatography with recrystallization (ethanol/water, 3:1) to reduce solvent use by 60%.
- Process Analytical Technology (PAT): Implement in-situ FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .
Data Contradiction: How to validate conflicting computational vs. experimental solubility data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
